![molecular formula C11H10O4 B14350204 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol CAS No. 96333-36-7](/img/structure/B14350204.png)
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is an organic compound that features a benzene ring substituted with three hydroxyl groups and a furan-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of a furan derivative with a benzene triol under specific conditions. For instance, furan-2-carbaldehyde can be reacted with benzene-1,3,5-triol in the presence of a catalyst to form the desired compound . The reaction typically requires heating under reflux and the use of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated or alkylated benzene derivatives.
科学研究应用
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the furan ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Phloroglucinol: Another trihydroxybenzene with hydroxyl groups at positions 1, 3, and 5.
Pyrogallol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 3.
Hydroxyquinol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other trihydroxybenzenes. This structural feature allows for additional interactions and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
96333-36-7 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC 名称 |
2-(furan-2-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C11H10O4/c12-7-4-10(13)9(11(14)5-7)6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
InChI 键 |
XHGQHCRQDHYTLR-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CC2=C(C=C(C=C2O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


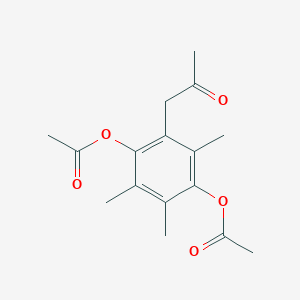
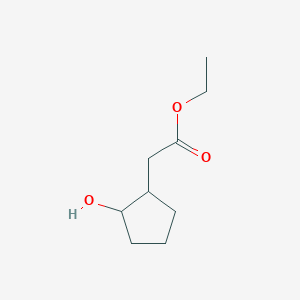
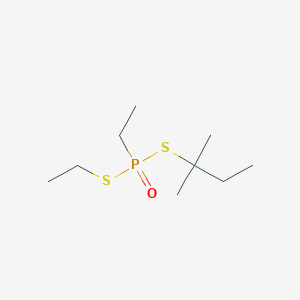
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
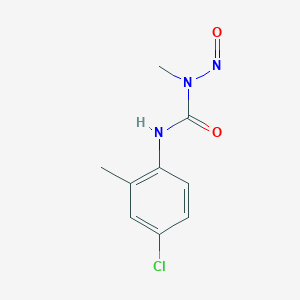
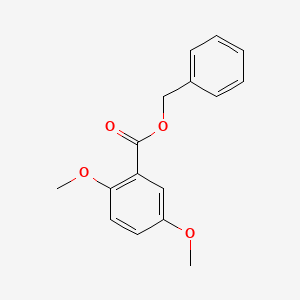
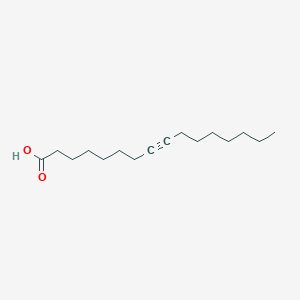
silane](/img/structure/B14350178.png)
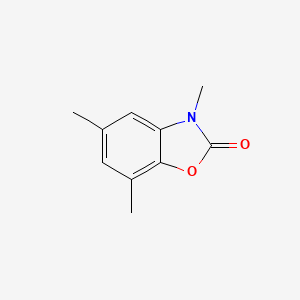
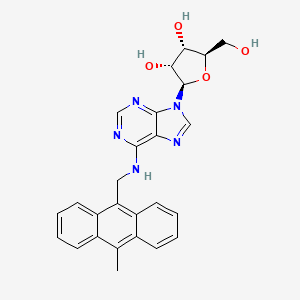

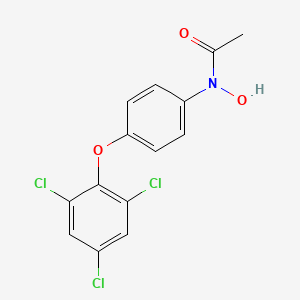
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

